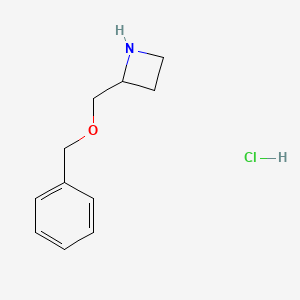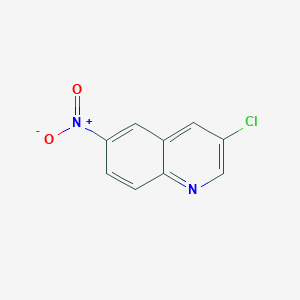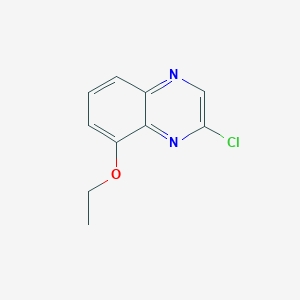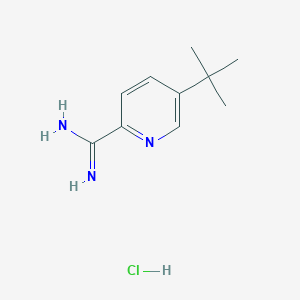
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro-substituted tetrahydroisoquinoline ring attached to an ethanol moiety. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and synthetic analogs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the multicomponent reaction (MCR) approach, which allows for the efficient construction of complex molecules by combining multiple reactants in a single reaction vessel . This method improves atom economy and selectivity, making it a preferred choice in organic synthesis.
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These strategies involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) . This method is advantageous due to its high efficiency and environmental friendliness.
化学反应分析
Types of Reactions
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)acetaldehyde or 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)acetic acid .
科学研究应用
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of catecholamines. This inhibition can lead to a decrease in the production of catecholamines, which may have therapeutic implications in certain medical conditions.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol include other tetrahydroisoquinoline derivatives, such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 2-(1,2,3,4-Tetrahydroisoquinolin-4-YL)ethanol
- 2-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
Uniqueness
What sets this compound apart from similar compounds is its unique chloro substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the chloro group can enhance its antimicrobial properties and make it a valuable intermediate in the synthesis of more complex molecules .
属性
CAS 编号 |
885268-55-3 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC 名称 |
2-(5-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-8-6-13-7-9(4-5-14)11(8)10/h1-3,9,13-14H,4-7H2 |
InChI 键 |
WCMPXYYISLKSAY-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(CN1)C=CC=C2Cl)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)
![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)


![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)





![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)



